1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid
Description
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring containing one nitrogen atom) linked to a pyrimidine moiety substituted with an ethynyl group at the 6-position.
Properties
IUPAC Name |
1-(6-ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h1,3,6-7H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFAHJWJHLGVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=N1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an azetidine ring, a pyrimidine moiety, and a carboxylic acid functional group, which contribute to its chemical properties and biological interactions.
Antimalarial Activity
Recent studies have demonstrated that azetidine derivatives, including 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid, exhibit significant antimalarial properties. For instance, a derivative demonstrated potent inhibition against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range (e.g., EC50 = 0.27 µM) while showing minimal toxicity to human cells (CC50 > 20 µM) . This suggests a favorable therapeutic index for potential drug development.
The mechanism of action appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the survival of the malaria parasite, similar to other known inhibitors targeting mitochondrial functions .
- Selectivity Against Drug-Resistant Strains : Notably, 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid retains efficacy against drug-resistant strains of P. falciparum, indicating a novel mode of action that bypasses common resistance mechanisms .
Other Biological Activities
In addition to its antimalarial effects, there is emerging evidence suggesting that this compound may also possess:
Study 1: Antimalarial Efficacy
A study evaluated the efficacy of various azetidine derivatives against P. falciparum. The results indicated that compounds similar to 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid exhibited EC50 values ranging from 0.17 µM to 0.38 µM against different strains, highlighting their potency and selectivity .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azetidine-based compounds has revealed that modifications at the nitrogen and carbon positions significantly influence biological activity. For example, altering substituents on the pyrimidine ring can enhance antimalarial efficacy while maintaining low toxicity profiles .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-(6-Ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid | 0.27 | >20 | >74 |
| BRD8468 | 0.38 | >20 | >52 |
| BRD6596 | 1.62 | 16.7 | >0.097 |
Comparison with Similar Compounds
Core Heterocyclic Variations
- Azetidine vs. Piperidine Analogs: Compounds like 1-(6-(diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid () and 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid () feature a 6-membered piperidine ring, offering greater flexibility and varied spatial orientations for receptor interactions .
Pyrimidine Substituent Modifications
- Ethynyl Group : The ethynyl substituent in the target compound is a linear, π-electron-rich group that may enhance binding to aromatic residues in biological targets.
- Diethylamino: The diethylamino group in introduces basicity, which could influence pH-dependent solubility and protein binding .
Physicochemical Properties
*Estimated from structural analogs. †Predicted using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
